molecular formula C23H26N4OS B2666275 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide CAS No. 1797975-61-1

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide

Cat. No.: B2666275
CAS No.: 1797975-61-1
M. Wt: 406.55
InChI Key: NHTDSAMBQPAEGY-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide is a complex organic compound featuring a phenylthio group, a pyridinyl-substituted tetrahydroindazole, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridinyl group to the tetrahydroindazole core.

    Attachment of the Phenylthio Group: This can be done via nucleophilic substitution reactions where a thiol reacts with a halogenated aromatic compound.

    Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, use of robust catalysts, and optimization of reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like thiols or amines.

    Coupling Reagents: Palladium catalysts, bases like potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the indazole and pyridine moieties suggests it might interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity, which can alter cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

The uniqueness of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c28-22(12-17-29-19-6-2-1-3-7-19)25-15-16-27-21-9-5-4-8-20(21)23(26-27)18-10-13-24-14-11-18/h1-3,6-7,10-11,13-14H,4-5,8-9,12,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDSAMBQPAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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